Crystal Structure Confirmation: Planarity and Hydrogen-Bonded Dimer Formation vs. Amorphous or Uncharacterized Analogs
The compound has a fully solved single-crystal X-ray structure (triclinic, space group P1) confirming an almost perfectly planar nine-membered fused-ring system (r.m.s. deviation 0.012 Å) [1]. The amino H atom (N2–H2) forms an intermolecular hydrogen bond to the ketonic O atom (O1) of a neighboring molecule (H⋯O distance 1.97 Å, D⋯A distance 2.845 Å, angle 173°) to generate a centrosymmetric dimer in the solid state [1]. This level of structural characterization is absent for the vast majority of commercially available thiazolo[4,5-d]pyridazinone analogs, which are typically supplied as amorphous solids or liquids without crystallographic validation.
| Evidence Dimension | Crystallographic planarity and hydrogen-bond geometry |
|---|---|
| Target Compound Data | r.m.s. deviation 0.012 Å; N2–H2⋯O1 hydrogen bond: H⋯O = 1.97 Å, D⋯A = 2.845 Å, D–H⋯A = 173°; crystal density Dx = 1.525 Mg m⁻³; R factor [I > 2σ(I)] = 0.029 |
| Comparator Or Baseline | Typical commercially available thiazolo[4,5-d]pyridazinone analogs (e.g., 2-methyl-7-phenyl, 2-amino-7-(4-fluorophenyl) derivatives): no published crystal structures; supplied as amorphous solids or liquids with no hydrogen-bond geometry data |
| Quantified Difference | Target compound has a fully refined crystal structure (R = 0.029, 1539 independent reflections); comparator set lacks any published crystallographic data, precluding direct solid-state comparison |
| Conditions | Single-crystal X-ray diffraction; Cu Kα radiation (λ = 1.54184 Å); T = 100 K; refinement to R[F² > 2σ(F²)] = 0.029, wR(F²) = 0.080, S = 1.05 |
Why This Matters
A solved crystal structure enables confident identity verification, facilitates co-crystallization studies for target engagement, and supports computational docking with experimentally validated geometry—advantages unavailable with structurally uncharacterized analogs.
- [1] Al-Youbi, A. O.; Asiri, A. M.; Faidallah, H. M.; Ng, S. W. 2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one. Acta Crystallogr. Sect. E 2011, 67 (9), o2467. doi:10.1107/S1600536811034192. View Source
